molecular formula C12H12BrN3OS B5571103 4-bromo-1-methyl-N-[2-(methylthio)phenyl]-1H-pyrazole-5-carboxamide CAS No. 345952-27-4

4-bromo-1-methyl-N-[2-(methylthio)phenyl]-1H-pyrazole-5-carboxamide

Cat. No. B5571103
CAS RN: 345952-27-4
M. Wt: 326.21 g/mol
InChI Key: SVRSFVIKPMGKOW-UHFFFAOYSA-N
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Description

Pyrazole derivatives are a class of compounds that have attracted considerable interest due to their diverse pharmacological properties and potential applications in various fields of chemistry and biology. The compound , a specific pyrazole carboxamide derivative, is part of this broader chemical family known for its utility in synthesizing compounds with significant biological activity.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves novel and efficient routes that enable the preparation of a wide variety of compounds. For example, Bobko et al. (2012) describe a novel route for synthesizing 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides, highlighting the versatility of pyrazole synthesis methods (Bobko et al., 2012).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives, including their crystal packing and intermolecular interactions, can be determined through X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations. Saeed et al. (2020) provide insights into the molecular structure of antipyrine derivatives, revealing the importance of hydrogen bonding and π-interactions in stabilizing the molecular assemblies (Saeed et al., 2020).

Chemical Reactions and Properties

Pyrazole derivatives undergo a variety of chemical reactions that enable the synthesis of complex molecules. The reactivity of these compounds often involves interactions with amines, halogens, and other functional groups, leading to the formation of compounds with diverse chemical properties.

Physical Properties Analysis

The physical properties of pyrazole derivatives, such as thermal stability and solubility, are crucial for their practical applications. Kumara et al. (2018) discuss the thermal stability and supramolecular interactions of a novel pyrazole derivative, emphasizing the role of hydrogen bond interactions in determining its physical properties (Kumara et al., 2018).

Scientific Research Applications

Synthesis and Characterization

A significant area of research involving 4-bromo-1-methyl-N-[2-(methylthio)phenyl]-1H-pyrazole-5-carboxamide derivatives concerns their synthesis and structural characterization. For instance, Morabia and Naliapara (2014) detailed a simple and efficient method for the synthesis of pyrazolo[1,5-a]pyrimidines, highlighting the mild reaction conditions, good yields, and operational simplicity of their approach (Morabia & Naliapara, 2014). Similarly, other studies have focused on the nonaqueous diazotization processes to convert 5-amino-1-aryl-1H-pyrazole-4-carboxylate esters into corresponding derivatives, showcasing the versatility of these compounds for further chemical modifications (Beck, Gajewski, Lynch, & Wright, 1987).

Antimicrobial and Antifungal Activities

Another research avenue is the exploration of the antimicrobial and antifungal properties of these compounds. Du et al. (2015) synthesized a series of novel pyrazole-4-carboxylic acid amides and tested their activities against various phytopathogenic fungi, finding moderate to excellent activities and suggesting potential for agricultural applications (Du et al., 2015). This indicates the potential of 4-bromo-1-methyl-N-[2-(methylthio)phenyl]-1H-pyrazole-5-carboxamide derivatives in developing new antifungal agents.

Anticancer Potential

Research into the anticancer potential of pyrazole derivatives, including those related to 4-bromo-1-methyl-N-[2-(methylthio)phenyl]-1H-pyrazole-5-carboxamide, has also been significant. Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines derivatives and evaluated their cytotoxic activities against cancer cell lines, highlighting the structure-activity relationship in the context of anticancer drug development (Rahmouni et al., 2016).

properties

IUPAC Name

4-bromo-2-methyl-N-(2-methylsulfanylphenyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN3OS/c1-16-11(8(13)7-14-16)12(17)15-9-5-3-4-6-10(9)18-2/h3-7H,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVRSFVIKPMGKOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)Br)C(=O)NC2=CC=CC=C2SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001163370
Record name 4-Bromo-1-methyl-N-[2-(methylthio)phenyl]-1H-pyrazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001163370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-2-methyl-N-(2-methylsulfanylphenyl)pyrazole-3-carboxamide

CAS RN

345952-27-4
Record name 4-Bromo-1-methyl-N-[2-(methylthio)phenyl]-1H-pyrazole-5-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=345952-27-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1-methyl-N-[2-(methylthio)phenyl]-1H-pyrazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001163370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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